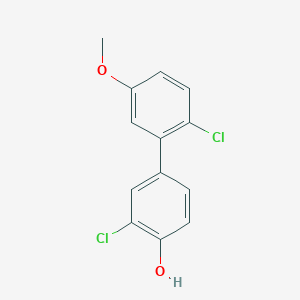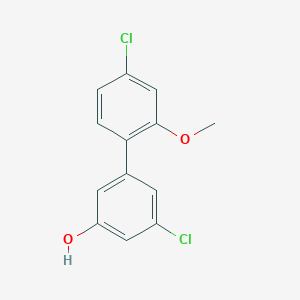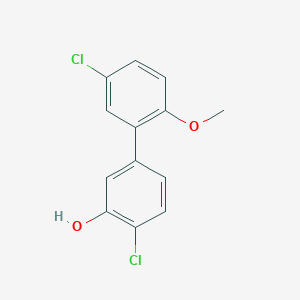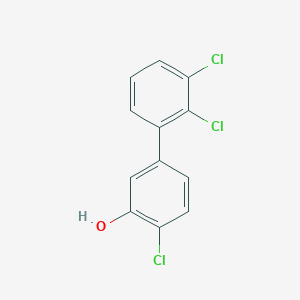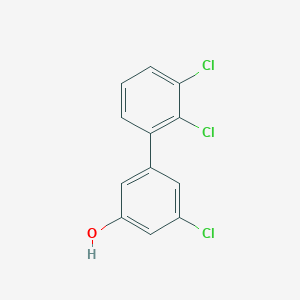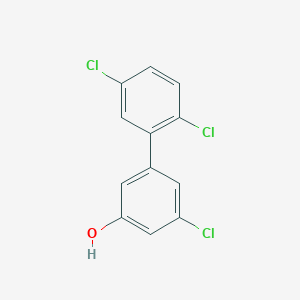
2-Chloro-4-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) is an organic compound with a high purity level of 95%. It is a white crystal-like solid with a molecular weight of 284.6 g/mol. It is a derivative of phenol and is also known as 2-chloro-4-trifluoromethylphenol or CTFMP. It is a versatile compound that can be used in a variety of synthetic and research applications.
Mecanismo De Acción
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) acts as an electron-withdrawing group in organic synthesis. It can be used to activate the electrophilic reactivity of other molecules, such as proton-donating groups. The electron-withdrawing nature of the compound enables it to significantly increase the reactivity of other molecules, allowing for faster and more efficient reactions.
Biochemical and Physiological Effects
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) has no known biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) has a number of advantages when used in lab experiments. It is highly pure, making it ideal for use in research applications. It is also relatively stable, allowing for longer storage times. Additionally, it is relatively inexpensive, making it a cost-effective reagent. However, it is important to note that the compound can be easily degraded by light and air, and should be stored in a cool, dark place.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%). It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and other compounds with potential medical applications. It could also be used as an intermediate in organic synthesis to create new compounds with unique properties. Additionally, it could be used in the development of new materials with special properties, such as improved solubility or increased stability. Finally, it could be used to develop new catalysts for chemical reactions, allowing for faster and more efficient reactions.
Métodos De Síntesis
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) can be synthesized through a variety of methods. The most common method involves the reaction of 4-trifluoromethylphenol with chloroform in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods of synthesis include the use of an intermediate such as 2-chloro-4-methoxybenzaldehyde, which can then be reacted with chloroform to produce the desired product.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) is widely used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceuticals. It is also used in the synthesis of other organic compounds, such as 1,2-dichloro-4-trifluoromethylbenzene and 2-chloro-4-trifluoromethylaniline.
Propiedades
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBGFIVMFHSKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686086 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1044209-15-5 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

